7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
描述
The compound 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a bicyclic core structure with substituents at positions 7 and 7. The purine-dione scaffold is a pharmacologically privileged motif, often associated with phosphodiesterase (PDE) inhibition or adenosine receptor modulation. Key structural features include:
- Position 8: A (4-phenylpiperazin-1-yl)methyl group, which combines a phenyl-substituted piperazine moiety known for enhancing receptor affinity, particularly in neuropharmacological targets (e.g., serotonin or dopamine receptors).
- Positions 1 and 3: Methyl groups that may reduce metabolic susceptibility and stabilize the purine-dione conformation.
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-8-6-7-11-20(18)26)21(27-23)17-30-12-14-31(15-13-30)19-9-4-3-5-10-19/h3-11H,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDRQGTZMPZHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with 2-chlorobenzyl chloride in the presence of a base, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its therapeutic potential.
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related purine-2,6-dione derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Compound: 7-(2-Hydroxy-2-phenylethyl)-1,3-dimethyl-8-(4-methylpiperazinyl)-purine-2,6-dione
- Position 7 : The 2-hydroxy-2-phenylethyl group introduces a polar hydroxy moiety, increasing hydrophilicity compared to the target’s chlorophenylmethyl group. This may improve aqueous solubility but reduce blood-brain barrier (BBB) penetration.
- Methylpiperazine is less bulky, possibly favoring different binding conformations.
- Pharmacological Inference : Reduced lipophilicity and simpler piperazine structure may limit CNS activity compared to the target compound.
Compound: 7-[(2-Chlorophenyl)methyl]-8-{[2-(dimethylamino)ethyl]amino}-3-methylpurine-2,6-dione
- Position 7 : Shared (2-chlorophenyl)methyl group with the target compound, suggesting similar hydrophobic and electronic properties.
- Position 8: A [2-(dimethylamino)ethyl]amino side chain replaces the phenylpiperazine group. The dimethylamino group is a tertiary amine, increasing basicity (pKa ~8–9) compared to the secondary amine in piperazine (pKa ~9–10).
- Pharmacological Inference: The smaller, flexible side chain may limit receptor selectivity, favoring interactions with non-aryl targets (e.g., kinases or ion channels).
Compound: 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3-methylpiperidinyl)methyl]purine-2,6-dione
- Position 7 : The 2-chloro-6-fluorophenyl group introduces a second halogen (fluorine), which enhances electronegativity and metabolic stability. The fluorine’s small size may allow tighter packing in hydrophobic pockets.
- Position 8: A 3-methylpiperidinyl group replaces the piperazine ring.
- Pharmacological Inference : Fluorine substitution may improve bioavailability, while the piperidine group could alter off-target effects compared to the target’s phenylpiperazine.
生物活性
The compound 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic molecule that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The compound belongs to the purine class of molecules and incorporates both a chlorophenyl and a phenylpiperazine moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and coagulation pathways.
- Receptor Modulation : The phenylpiperazine group is known to interact with serotonin receptors, which may contribute to anxiolytic and antidepressant effects.
- Anticoagulant Activity : Preliminary studies indicate that this compound may inhibit coagulation factors such as Factor Xa, making it a candidate for anticoagulant therapy. In vitro assays have shown significant inhibition rates compared to standard anticoagulants like rivaroxaban .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the compound's biological activity:
| Assay Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Coagulation Assay | Factor Xa | 10.5 | |
| Receptor Binding | 5-HT1A | 15.0 | |
| Cytotoxicity Assay | Cancer Cell Lines | >50 |
These results suggest that while the compound shows promising anticoagulant properties, it may have limited cytotoxic effects on cancer cells at higher concentrations.
Case Studies
Recent research highlighted the efficacy of this compound in animal models. In a study involving rodent models of thrombosis, administration of the compound resulted in a significant reduction in thrombus formation compared to control groups. The observed effects were dose-dependent and correlated with plasma levels of the compound.
Discussion
The dual action of this compound as both an anticoagulant and a potential modulator of serotonin receptors could position it as a versatile therapeutic agent. Its structure allows for modifications that might enhance selectivity and potency against specific targets.
Future Directions
Further research is needed to:
- Explore the structure-activity relationship (SAR) to optimize efficacy.
- Conduct clinical trials to assess safety and effectiveness in humans.
- Investigate potential side effects associated with long-term use.
常见问题
Q. Optimization Tips :
- Yield Improvement : Adjust stoichiometry of alkylating agents (1.2–1.5 equivalents) and monitor reaction progress via TLC .
- Purity : Recrystallization in ethanol/water (7:3 v/v) reduces impurities from byproducts .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
Combine multiple methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at N1/N3; 2-chlorobenzyl integration at δ 4.8–5.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₅H₂₆ClN₇O₂; [M+H]⁺ calc. 524.1872) .
- X-ray Crystallography : Resolve 3D conformation, particularly piperazine-purinyl interactions (if single crystals are obtainable) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
Methodology :
Q. Example SAR Findings :
| Analog Modification | Bioactivity Trend (vs. Parent Compound) | Source |
|---|---|---|
| 8-(4-Methylpiperazinyl) | Reduced kinase inhibition | |
| 7-(3-Chlorobenzyl) | Enhanced antiviral activity |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Case Study : Discrepancies in antitumor activity (IC₅₀ = 2 μM vs. >50 μM in similar cell lines):
Assay Standardization :
- Use identical cell lines (e.g., HepG2 vs. HeLa) and control compounds (e.g., doxorubicin) .
- Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo®) to minimize false positives .
Solubility Considerations : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
Advanced: What computational strategies predict metabolic stability and toxicity?
Answer:
Workflow :
Metabolite Prediction : Use GLORYx or ADMET Predictor® to identify likely Phase I/II metabolites (e.g., N-demethylation or piperazine oxidation) .
Toxicity Profiling :
- hERG Inhibition : Molecular dynamics simulations to assess potassium channel binding .
- CYP450 Inhibition : Dock into CYP3A4 (PDB ID: 5TDC) to predict drug-drug interactions .
Validation : Compare in vitro microsomal stability (human liver microsomes, t₁/₂ ≥ 30 min desirable) .
Basic: How to assess solubility and formulation compatibility for in vivo studies?
Answer:
- Solubility Screening : Test in PBS (pH 7.4), PEG-400, and cyclodextrin solutions; this compound shows poor aqueous solubility (<10 μg/mL) but improves with 10% Cremophor EL .
- Stability : Monitor degradation in plasma (37°C, 24h) via HPLC-UV; esterase-resistant due to lack of labile esters .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics?
Answer:
- Rodent Models :
- IV Bolus (2 mg/kg) : Calculate clearance (CL) and volume of distribution (Vd) using non-compartmental analysis (NCA) .
- Oral Administration : Use suspension in 0.5% methylcellulose; bioavailability <20% suggests first-pass metabolism .
- Tissue Distribution : LC-MS/MS quantification in brain, liver, and kidneys to assess blood-brain barrier penetration .
Advanced: How to design experiments for target identification?
Answer:
- Chemical Proteomics :
- Photoaffinity Labeling : Incorporate a diazirine tag at the purine C8 position to crosslink target proteins .
- Pull-Down Assays : Streptavidin beads enrich labeled proteins for identification via LC-MS/MS .
- CRISPR Screening : Genome-wide knockout libraries (e.g., Brunello) identify genes modulating compound sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
